molecular formula C16H19BrN4O4S B10964978 propan-2-yl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate

propan-2-yl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B10964978
M. Wt: 443.3 g/mol
InChI Key: ATTGYOHFIJUVPU-UHFFFAOYSA-N
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Description

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis might involve the use of brominating agents, carbonylation reactions, and amide bond formation under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
  • ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-FLUORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The uniqueness of ISOPROPYL 5-(AMINOCARBONYL)-2-{[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE lies in its specific functional groups and the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that may have different halogen atoms or other substituents.

Properties

Molecular Formula

C16H19BrN4O4S

Molecular Weight

443.3 g/mol

IUPAC Name

propan-2-yl 2-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H19BrN4O4S/c1-6(2)25-16(24)9-7(3)12(13(18)22)26-15(9)19-14(23)11-10(17)8(4)21(5)20-11/h6H,1-5H3,(H2,18,22)(H,19,23)

InChI Key

ATTGYOHFIJUVPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NN(C(=C2Br)C)C)C(=O)N

Origin of Product

United States

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